molecular formula C18H20N4 B11297126 3-Methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11297126
M. Wt: 292.4 g/mol
InChI Key: XHTGFFZWKNVFTH-UHFFFAOYSA-N
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Description

3-Methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C23H30N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

3-Methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

3-methyl-1-(pentylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C18H20N4/c1-3-4-7-10-20-17-11-13(2)14(12-19)18-21-15-8-5-6-9-16(15)22(17)18/h5-6,8-9,11,20H,3-4,7,10H2,1-2H3

InChI Key

XHTGFFZWKNVFTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C

Origin of Product

United States

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